1-(2,2-Difluoroethyl)-1H-indazol-6-amine
Description
1-(2,2-Difluoroethyl)-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential applications. The presence of the difluoroethyl group imparts distinct physicochemical properties, making it a valuable candidate for various scientific research and industrial applications.
Properties
Molecular Formula |
C9H9F2N3 |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)indazol-6-amine |
InChI |
InChI=1S/C9H9F2N3/c10-9(11)5-14-8-3-7(12)2-1-6(8)4-13-14/h1-4,9H,5,12H2 |
InChI Key |
JQYIUDVOVCMXBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CC(F)F |
Origin of Product |
United States |
Preparation Methods
One common method includes the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation techniques and allows access to a wide range of difluoroethylated nucleophiles.
Industrial production methods may involve the use of solid composite catalysts and specific reaction conditions to achieve high yields and purity. For instance, the preparation of similar fluorinated compounds often involves reactions at controlled temperatures and the use of specialized catalysts to ensure efficient production .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-indazol-6-amine has diverse applications in scientific research:
Chemistry: It is used in the synthesis of novel fluorinated compounds, which are valuable in materials science and agrochemistry.
Biology: The compound’s unique properties make it a useful tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, thereby modulating its activity and specificity. The presence of fluorine atoms increases the acidity of the α-proton, tuning the compound’s affinity for drug targets and improving its metabolic stability .
Comparison with Similar Compounds
Conclusion
This compound is a compound of great interest due to its unique properties and wide range of applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable tool in various fields, from chemistry and biology to medicine and industry. The compound’s distinct mechanism of action and comparison with similar compounds highlight its uniqueness and potential for future developments.
Biological Activity
1-(2,2-Difluoroethyl)-1H-indazol-6-amine is a synthetic compound belonging to the indazole family. Its unique structural features, including a difluoroethyl group and an amine group, make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antiviral and anticancer properties, synthesis methods, and case studies.
- Molecular Formula : C₉H₉F₂N₃
- Molecular Weight : Approximately 197.19 g/mol
- Structural Characteristics : The compound features a difluoroethyl substituent at the first position and an amine group at the sixth position of the indazole ring.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). Its mechanism of action involves:
- Inhibition of Viral Replication : The compound interacts with viral proteins, disrupting viral assembly and replication processes. This positions it as a potential candidate for antiviral therapies targeting HIV.
Case Study: HIV Inhibition
In vitro studies have demonstrated that this compound effectively inhibits HIV replication by binding to specific viral proteins. Further research is ongoing to elucidate its full pharmacological profile and therapeutic potential.
Anticancer Activity
In addition to its antiviral properties, this compound has shown promising anticancer activity. It has been evaluated against various human cancer cell lines, revealing significant inhibitory effects.
In Vitro Studies
The compound was tested against several cancer cell lines, including:
- K562 (chronic myeloid leukemia)
- A549 (lung cancer)
- PC-3 (prostate cancer)
- Hep-G2 (hepatoma)
The results indicated that this compound exhibits a dose-dependent inhibition of cell proliferation. For instance:
- The IC₅₀ value against K562 cells was approximately 5.15 µM, demonstrating substantial selectivity for cancer cells over normal cells (e.g., HEK-293 with an IC₅₀ of 33.2 µM) .
The anticancer effects are attributed to the compound's ability to induce apoptosis and alter cell cycle dynamics. Key findings include:
- Induction of Apoptosis : Treatment with varying concentrations led to increased apoptosis rates in K562 cells.
- Cell Cycle Arrest : The compound caused an increase in the G0/G1 phase population while decreasing the S phase population, indicating its role in halting cell division .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that can include:
- Nucleophilic substitutions.
- Coupling reactions to modify its structure for enhanced biological activity.
These methods can vary based on specific experimental conditions and desired yields.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activity of this compound against HIV and various cancer types. Its selective binding affinity for viral proteins distinguishes it from other indazole derivatives.
| Compound | Activity Type | IC₅₀ Value | Selectivity |
|---|---|---|---|
| This compound | Antiviral | N/A | High |
| Compound 6o | Anticancer (K562) | 5.15 µM | High |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | Anticancer (HCT116) | 14.3 µM | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
